molecular formula C21H21ClN6O B11231278 N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231278
M. Wt: 408.9 g/mol
InChI Key: XDCQMHOTOUGBOS-UHFFFAOYSA-N
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Description

N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cellular activities such as growth, differentiation, and metabolism .

Preparation Methods

The synthesis of N4-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile under both conventional and green conditions . The reaction typically proceeds through a one-pot multicomponent reaction, yielding the desired pyrazolo[3,4-d]pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with protein tyrosine kinases (PTKs). The compound binds to the ATP-binding site of PTKs, inhibiting their catalytic activity. This inhibition disrupts cellular signaling pathways that are crucial for cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N4-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.

Properties

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6O/c1-29-13-5-12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-14-24-28(20(18)27-21)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3,(H2,23,25,26,27)

InChI Key

XDCQMHOTOUGBOS-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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